4-(5-Bromo-3-chloropyridin-2-YL)morpholine

Description

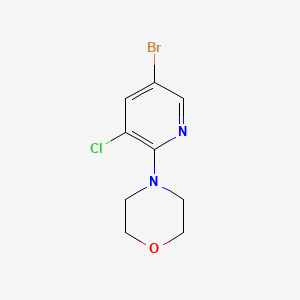

4-(5-Bromo-3-chloropyridin-2-YL)morpholine (CAS: 1199773-09-5) is a heterocyclic compound featuring a pyridine core substituted with bromine (at position 5), chlorine (at position 3), and a morpholine ring (at position 2) . Its molecular formula is C₉H₁₀BrClN₂O, with a molecular weight of 277.546 g/mol. This compound is classified under aromatic amines and heterocycles, with applications in medicinal chemistry as a kinase inhibitor intermediate and in organic synthesis as a building block for functionalized pyridine derivatives .

Properties

IUPAC Name |

4-(5-bromo-3-chloropyridin-2-yl)morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BrClN2O/c10-7-5-8(11)9(12-6-7)13-1-3-14-4-2-13/h5-6H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RIPNXWDOUNUVSM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=C(C=C(C=N2)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BrClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40682405 | |

| Record name | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.54 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1199773-09-5 | |

| Record name | 4-(5-Bromo-3-chloropyridin-2-yl)morpholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40682405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Bromo-3-chloropyridin-2-yl)morpholine typically involves the reaction of 5-bromo-3-chloropyridine with morpholine. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a base, such as potassium carbonate, to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-(5-Bromo-3-chloropyridin-2-yl)morpholine undergoes various types of chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms on the pyridine ring can be substituted with other functional groups using suitable reagents.

Oxidation Reactions: The compound can be oxidized to form different oxidation states, which can be useful in various chemical applications.

Reduction Reactions: Reduction of the compound can lead to the formation of different reduced products.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are used under anhydrous conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridine derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

4-(5-Bromo-3-chloropyridin-2-yl)morpholine has a wide range of scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is used in the study of biological pathways and as a potential inhibitor of certain enzymes.

Mechanism of Action

The mechanism of action of 4-(5-Bromo-3-chloropyridin-2-yl)morpholine involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .

Comparison with Similar Compounds

Core Scaffold and Substituents

The target compound is compared to structurally related morpholine-pyridine derivatives (Table 1):

Table 1 : Structural comparison of this compound with analogues.

Key Structural Insights

- Halogen Positioning: The 5-bromo and 3-chloro substituents in the target compound create steric and electronic effects distinct from mono-halogenated analogues like 4-(5-Bromopyridin-2-yl)morpholine.

- Heterocycle Variation: Pyrimidine-based analogues (e.g., 5-Bromo-2-chloro-4-morpholinopyrimidine) exhibit different electronic properties due to the pyrimidine ring’s electron-deficient nature compared to pyridine .

Cross-Coupling Reactions

The bromine atom at position 5 in the target compound enables Suzuki-Miyaura cross-coupling reactions, similar to 4-(5-Bromopyridin-2-yl)morpholine. However, the chlorine at position 3 may limit reactivity in certain conditions due to competing elimination pathways .

Physicochemical Properties

Solubility and Stability

- The morpholine ring improves aqueous solubility compared to non-morpholine derivatives (e.g., 5-Bromo-2-chloropyridin-3-yl sulfonamides) .

- Stability studies indicate that dual halogenation (Br/Cl) in the target compound reduces photodegradation rates relative to mono-halogenated analogues .

Spectroscopic Data

- NMR : The ¹H NMR spectrum of the target compound shows distinct aromatic proton shifts at δ 8.3–8.5 ppm, differing from VPC-14449 (δ 7.9–8.1 ppm for thiazole protons) .

- HPLC Purity : Commercial samples of this compound report ≥95% purity, comparable to analogues like 4-(6-Nitro-3-pyridyl)morpholine (≥98% purity) .

Pharmaceutical Relevance

- The compound serves as an intermediate in synthesizing kinase inhibitors, with preclinical studies highlighting its role in blocking oncogenic signaling pathways .

Limitations and Challenges

- Synthetic Complexity : Introducing both Br and Cl substituents requires multi-step protocols, increasing production costs compared to simpler analogues .

- Isomerism Risks : Structural misassignments, as seen in early reports of VPC-14449 (incorrect 4,5-dibromo vs. 2,4-dibromo imidazole), underscore the need for rigorous NMR validation in analogues .

Biological Activity

4-(5-Bromo-3-chloropyridin-2-YL)morpholine is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of the current research surrounding this compound.

Chemical Structure and Properties

The molecular formula of this compound is C9H9BrClN2O. The presence of both bromine and chlorine atoms on the pyridine ring contributes to its unique reactivity and biological activity. The morpholine ring enhances its solubility and interaction with biological targets.

The biological activity of this compound primarily arises from its ability to interact with various enzymes and receptors. The halogen substituents can influence binding affinity and specificity, potentially leading to:

- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, making it a candidate for therapeutic applications.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, which could be beneficial in treating infections.

- Anti-inflammatory Effects : Its structural characteristics may allow it to modulate inflammatory responses.

Table 1: Summary of Biological Activities

Case Studies

- Antimicrobial Activity : A study evaluated the compound's effectiveness against Gram-positive and Gram-negative bacteria. Results indicated significant inhibition zones, suggesting strong antimicrobial properties (EC50 values ranged from 0.01 to 0.1 µM) .

- Enzyme Interaction Studies : Research focused on the inhibition of specific enzymes linked to metabolic disorders. The compound demonstrated competitive inhibition with Ki values indicating strong binding affinity to target sites .

- Inflammation Modulation : In vitro assays showed that this compound reduced the production of pro-inflammatory cytokines in human cell lines, highlighting its potential as an anti-inflammatory agent .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Key parameters include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.